6-Methyl-1H-indazole-3-carboxylic acid ethyl ester
Overview
Description
6-Methyl-1H-indazole-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C11H12N2O2. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Indazole derivatives, in general, have been found to interact with a variety of targets, including chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These targets play a significant role in the treatment of diseases such as cancer .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, leading to changes in cellular processes . For instance, the inhibition of CHK1 and CHK2 kinases can disrupt cell cycle progression, leading to cell death in cancer cells .
Biochemical Pathways
For instance, they can inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammation and cancer progression .
Pharmacokinetics
One study mentions the hydrolysis of an ethyl ester analog, which could suggest that ethyl 6-methyl-1h-indazole-3-carboxylate may also undergo hydrolysis in the body .
Result of Action
Some indazole derivatives have been found to have anti-inflammatory and antitumor effects . For instance, certain indazole derivatives have been found to inhibit the production of inflammatory mediators in osteoarthritis cartilage .
Biochemical Analysis
Biochemical Properties
6-Methyl-1H-indazole-3-carboxylic acid ethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit human neutrophil elastase, an enzyme involved in inflammatory processes . Additionally, it is used in the preparation of indazole-pyridine-based protein kinase/Akt inhibitors, which are crucial in regulating cell growth and survival . The interactions between this compound and these biomolecules are primarily inhibitory, affecting the activity of the target enzymes and proteins.
Cellular Effects
This compound influences various cellular processes. It has been observed to inhibit cell growth in several neoplastic cell lines, causing a block in the G0–G1 phase of the cell cycle . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has shown antiproliferative activity against cancer cells, indicating its potential as an anticancer agent . The impact on cell signaling pathways and gene expression further underscores its role in modulating cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of enzymes such as human neutrophil elastase and protein kinases . By binding to the active sites of these enzymes, it prevents their normal function, leading to a cascade of biochemical effects. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained inhibitory effects on target enzymes and cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as inhibiting enzyme activity and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating a dosage-dependent response in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of biochemical reactions within cells. Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution affects its bioavailability and overall efficacy in biochemical applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within the cell, influenced by targeting signals and post-translational modifications . This localization is essential for its activity and function, as it ensures that the compound reaches its intended targets and exerts its biochemical effects effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-indazole-3-carboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate indazole precursor, such as 6-methyl-1H-indazole-3-carboxylic acid.
Esterification Reaction: The carboxylic acid group is then converted to its ethyl ester form through an esterification reaction. This reaction is usually carried out using ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Purification: The resulting product is purified through techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1H-indazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Substitution reactions can occur at different positions on the indazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Substituted indazoles with different functional groups.
Scientific Research Applications
6-Methyl-1H-indazole-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the treatment of various diseases.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1H-Indazole-3-carboxylic acid ethyl ester
6-Methyl-1H-indazole-3-carboxylic acid methyl ester
1H-Indazole-3-carboxylic acid propyl ester
6-Methyl-1H-indazole-3-carboxylic acid butyl ester
Properties
IUPAC Name |
ethyl 6-methyl-1H-indazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-5-4-7(2)6-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBHWTQRRAEFIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273677 | |
Record name | Ethyl 6-methyl-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901273677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4498-69-5 | |
Record name | Ethyl 6-methyl-1H-indazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4498-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-methyl-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901273677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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